molecular formula C14H28N4O3 B14358100 methyl 5-oxo-1-pentyl-2H-triazole-4-carboxylate; pentan-1-amine CAS No. 90996-98-8

methyl 5-oxo-1-pentyl-2H-triazole-4-carboxylate; pentan-1-amine

Cat. No.: B14358100
CAS No.: 90996-98-8
M. Wt: 300.40 g/mol
InChI Key: OHLBHRCDFBKDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-oxo-1-pentyl-2H-triazole-4-carboxylate; pentan-1-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-oxo-1-pentyl-2H-triazole-4-carboxylate; pentan-1-amine typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-1-pentyl-2H-triazole-4-carboxylate; pentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

Methyl 5-oxo-1-pentyl-2H-triazole-4-carboxylate; pentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of methyl 5-oxo-1-pentyl-2H-triazole-4-carboxylate; pentan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives, such as fluconazole, voriconazole, and rufinamide. These compounds share the triazole ring structure but differ in their substituents and specific applications .

Uniqueness

Methyl 5-oxo-1-pentyl-2H-triazole-4-carboxylate; pentan-1-amine is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

90996-98-8

Molecular Formula

C14H28N4O3

Molecular Weight

300.40 g/mol

IUPAC Name

methyl 5-oxo-1-pentyl-2H-triazole-4-carboxylate;pentan-1-amine

InChI

InChI=1S/C9H15N3O3.C5H13N/c1-3-4-5-6-12-8(13)7(10-11-12)9(14)15-2;1-2-3-4-5-6/h11H,3-6H2,1-2H3;2-6H2,1H3

InChI Key

OHLBHRCDFBKDQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCN.CCCCCN1C(=O)C(=NN1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.